REACTION_CXSMILES
|
Cl.Cl.[F:3][CH:4]([F:15])[C:5]([NH2:14])([CH2:10][CH2:11][CH2:12][NH2:13])[C:6](OC)=[O:7].C[O-].[Na+]>CO>[NH2:14][C:5]1([CH:4]([F:15])[F:3])[CH2:10][CH2:11][CH2:12][NH:13][C:6]1=[O:7] |f:0.1.2,3.4|
|
Name
|
(±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.FC(C(C(=O)OC)(CCCN)N)F
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(C(NCCC1)=O)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |